Isoquinoline, 4-(chloromethyl)-
Overview
Description
Isoquinoline, 4-(chloromethyl)- is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline Isoquinoline compounds are known for their presence in various natural alkaloids and their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 4-(chloromethyl)- can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride to form isoquinoline derivatives.
Industrial Production Methods: Industrial production of Isoquinoline, 4-(chloromethyl)- typically involves large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. This method ensures high yield and purity of the compound .
Types of Reactions:
Oxidation: Isoquinoline, 4-(chloromethyl)- can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 4-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 4-(chloromethyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
Isoquinoline: The parent compound with a nitrogen atom at the second position of the fused ring system.
Uniqueness of Isoquinoline, 4-(chloromethyl)-:
Properties
IUPAC Name |
4-(chloromethyl)isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBPEBJMMVXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308564 | |
Record name | 4-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-71-6 | |
Record name | 4-(Chloromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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